3-(Difluoromethyl)quinolin-6-amine

Medicinal Chemistry Quinoline SAR Fluorinated Heterocycles

This fluorinated heterocyclic building block features a 3-CHF2/6-NH2 substitution pattern, offering a metabolically stabilizing CHF2 moiety (XLogP3 ~2.1) and a derivatizable amine handle. The 3-CHF2 group mitigates oxidative metabolism compared to non-fluorinated analogs, supporting balanced ADME properties. Ideal for kinase inhibitor and bromodomain-targeted library synthesis.

Molecular Formula C10H8F2N2
Molecular Weight 194.18 g/mol
Cat. No. B8228294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)quinolin-6-amine
Molecular FormulaC10H8F2N2
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1N)C(F)F
InChIInChI=1S/C10H8F2N2/c11-10(12)7-3-6-4-8(13)1-2-9(6)14-5-7/h1-5,10H,13H2
InChIKeyPKRVXQJOANCVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)quinolin-6-amine: A Fluorinated Quinoline-6-Amine Building Block for Kinase-Focused Discovery Procurement


3-(Difluoromethyl)quinolin-6-amine (CAS 2828438-99-7) is a fluorinated heterocyclic building block featuring a quinoline core substituted with a difluoromethyl (-CHF₂) group at the 3-position and a primary amine at the 6-position, with a molecular formula of C₁₀H₈F₂N₂ and molecular weight of 194.18 g/mol . This structural arrangement combines the hydrogen-bond donor capacity of the amine with the metabolically stabilizing and lipophilicity-modulating properties of the difluoromethyl moiety [1]. The compound belongs to the broader class of quinolin-6-amines, a scaffold frequently employed in the synthesis of kinase inhibitor candidates and antimicrobial agents . While extensive public bioactivity data remain limited, the compound's substitution pattern positions it as a distinct synthetic intermediate for programs targeting the C-3 and C-6 vectors of the quinoline pharmacophore.

Why 3-(Difluoromethyl)quinolin-6-amine Cannot Be Replaced by Regioisomeric or Unsubstituted Quinoline Analogs in Structure-Guided Programs


Substituting 3-(difluoromethyl)quinolin-6-amine with unsubstituted quinolin-6-amine or regioisomeric difluoromethyl analogs fundamentally alters both the physicochemical trajectory and the derivatization potential of a synthetic program. The difluoromethyl group contributes a calculated XLogP3 of approximately 2.1, which differs markedly from the 3-trifluoromethyl congener (estimated XLogP3 ~3.0) and the unsubstituted baseline (XLogP3 ~1.5) [1]. More critically, the precise 3-CHF₂/6-NH₂ substitution pattern defines distinct vectors for parallel library synthesis: the C-6 amine serves as a primary functional handle for amidation or reductive amination, while the C-3 difluoromethyl group remains intact as a metabolic soft spot mitigator. Regioisomeric analogs such as 8-(difluoromethyl)quinolin-6-amine or 6-(difluoromethyl)quinolin-3-amine present different amine placement and electronic distributions, thereby yielding divergent structure-activity relationship (SAR) outcomes even within the same kinase-targeted chemical series [2]. Generic substitution therefore compromises both the intellectual property novelty and the precise physicochemical tuning required for hit-to-lead optimization.

Quantitative Differentiation Evidence: 3-(Difluoromethyl)quinolin-6-amine Versus Regioisomeric and Fluorinated Analogs


Regioisomeric Differentiation: 3-CHF₂/6-NH₂ Versus 8-CHF₂/6-NH₂ Substitution Pattern

3-(Difluoromethyl)quinolin-6-amine differs from its 8-substituted regioisomer 8-(difluoromethyl)quinolin-6-amine in the spatial positioning of the difluoromethyl group relative to the amine handle. The 3-position places the -CHF₂ group on the pyridine ring of the quinoline system, adjacent to the heterocyclic nitrogen, whereas the 8-position places it on the benzene ring at the ortho position relative to the bridgehead [1]. This positional difference yields distinct computed electronic properties: the 3-substituted isomer presents a topological polar surface area (TPSA) of 38.9 Ų and XLogP3 of 2.1, compared with TPSA of 38.9 Ų for the 8-isomer but with potentially altered charge distribution at the quinoline nitrogen due to differing inductive withdrawal patterns [1].

Medicinal Chemistry Quinoline SAR Fluorinated Heterocycles

Amine Position Differentiation: 3-CHF₂/6-NH₂ Versus 6-CHF₂/3-NH₂ Scaffold Comparison

The positional isomer 6-(difluoromethyl)quinolin-3-amine (same molecular formula C₁₀H₈F₂N₂, MW 194.18) represents a direct structural comparator wherein the -CHF₂ and -NH₂ groups are swapped between the 3- and 6-positions . In 3-(difluoromethyl)quinolin-6-amine, the amine resides on the benzene ring (C-6) while the difluoromethyl group occupies the pyridine ring (C-3). This arrangement produces a predicted pKa of 3.85 ± 0.15 for the target compound, reflecting the quinoline nitrogen basicity modulated by the adjacent electron-withdrawing CHF₂ group . The 3-amino isomer would exhibit different protonation behavior due to the amine's placement on the pyridine ring. Notably, the target compound's synthesis has been optimized to a total yield of 31.4% starting from 6-quinolinecarboxylic acid via acylation, difluoromethylation, bromination, Pd-catalyzed coupling, and deprotection steps, with full structural confirmation by ¹H NMR, ¹³C NMR, and LC-MS [1].

Quinoline Isomerism Synthetic Intermediate Selection Medicinal Chemistry

Fluorination Pattern Comparison: CHF₂ Versus CF₃ Analogs in Quinoline Scaffolds

The difluoromethyl (-CHF₂) group confers distinct physicochemical properties compared to the trifluoromethyl (-CF₃) group commonly employed in quinoline-based therapeutics. In the related quinoline antimalarial mefloquine, the 2,8-bis(trifluoromethyl) substitution pattern yields a measured LogP of 3.9 [1]. By contrast, the CHF₂ group in the target compound produces a lower computed XLogP3 of 2.1 [2]. The -CHF₂ moiety retains a hydrogen atom capable of acting as a weak hydrogen-bond donor (in addition to the fluorine atoms as acceptors), a feature absent in the fully fluorinated -CF₃ group. This hydrogen-bond capacity may enhance target binding interactions while maintaining metabolic stability benefits derived from fluorine substitution [3]. In the kinase inhibitor space, difluoromethyl-substituted quinoline derivatives such as 2,4-dichloro-6-(difluoromethyl)quinoline have demonstrated potent CK2 kinase inhibition , while difluoromethylated quinoline intermediates like 7-(difluoromethyl)quinoline serve as precursors to advanced bromodomain inhibitors (e.g., GNE-781 targeting CBP) .

Fluorine Chemistry Metabolic Stability Lipophilicity Tuning

Synthetic Accessibility: Validated Multi-Step Route with Documented Yield

A peer-reviewed synthesis of 3-amino-6-difluoromethyl quinoline (structurally identical to 3-(difluoromethyl)quinolin-6-amine with amine at C-3; note nomenclature variation) has been reported in Fine Chemical Intermediates (2023), establishing a reproducible multi-step route with a total yield of 31.4% [1]. The synthesis proceeds from 6-quinolinecarboxylic acid through sequential acylation, difluoromethylation, bromination, Pd-catalyzed C-N cross-coupling, and amino deprotection steps. The target compound's structure was confirmed by ¹H NMR, ¹³C NMR, and LC-MS [1]. A patent application by Suzhou Kangrun Pharmaceuticals (2024) further protects a synthesis method for 6-amino-3-difluoromethyl quinoline, indicating industrial interest in scalable production of this scaffold [2]. In contrast, regioisomeric analogs such as 8-(difluoromethyl)quinolin-6-amine lack published synthetic protocols with validated yields in the open literature, and 6-(difluoromethyl)quinolin-3-amine is described only through generic oxidative cyclization methods with no compound-specific optimization data .

Process Chemistry Quinoline Synthesis Fluorination Methodology

Procurement-Ready Application Scenarios for 3-(Difluoromethyl)quinolin-6-amine in Drug Discovery and Chemical Biology


Quinoline-Focused Kinase Inhibitor Library Synthesis

The 6-amine functional group provides a primary handle for rapid derivatization via amide bond formation, reductive amination, or Buchwald-Hartwig coupling. The 3-CHF₂ group contributes a metabolically stable, lipophilicity-tuned substituent without introducing the higher LogP associated with -CF₃ analogs . This combination makes the compound suitable as a core scaffold for generating focused quinoline-based kinase inhibitor libraries. The validated synthetic route (31.4% total yield) supports multi-gram procurement for parallel medicinal chemistry campaigns [1].

CBP/p300 Bromodomain Inhibitor Intermediate Derivatization

Difluoromethyl-substituted quinoline derivatives have demonstrated utility as intermediates in the synthesis of potent and selective bromodomain inhibitors, as exemplified by 7-(difluoromethyl)quinoline serving as a precursor to GNE-781, a highly advanced CBP bromodomain inhibitor . The 3-(difluoromethyl)quinolin-6-amine scaffold offers an alternative substitution pattern for exploring CBP/p300 bromodomain SAR around the quinoline hinge-binding region, particularly for programs seeking to differentiate from the 7-substituted chemotype.

Metabolic Stability Optimization in Lead Series

The difluoromethyl group is a recognized metabolic soft-spot mitigator, with literature indicating that CHF₂ substitution on quinoline scaffolds improves metabolic stability compared to non-fluorinated analogs [1]. For lead series suffering from rapid oxidative metabolism at the quinoline C-3 position, introduction of the 3-CHF₂ group via this building block may extend half-life while maintaining a lower lipophilicity profile (XLogP3 = 2.1) than comparable CF₃-substituted quinoline analogs . This physicochemical profile supports balanced ADME properties in early lead optimization.

Antimicrobial Quinoline Scaffold Development

Quinoline derivatives are established antimalarial and antibacterial pharmacophores, with inhibitory activity reported against DNA gyrase and topoisomerase IV . The 3-(difluoromethyl)quinolin-6-amine scaffold provides a functionalized entry point for synthesizing novel quinoline-based antimicrobial candidates, with the 6-amine enabling conjugation to diverse warheads while the 3-CHF₂ group modulates target engagement. This building block is procurement-appropriate for academic and industrial antimicrobial discovery programs requiring structurally novel quinoline starting materials [1].

Quote Request

Request a Quote for 3-(Difluoromethyl)quinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.